2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
“N-(4-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide” is a complex organic compound. It contains several functional groups, including an acetamide group, a sulfonyl group, and a pyridazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, which is a six-membered ring containing two nitrogen atoms, would likely be a key feature of the structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The sulfonyl group could participate in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-5-3-14(4-6-15)21-18(24)13-23-20(25)12-11-19(22-23)30(26,27)17-9-7-16(29-2)8-10-17/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYEFSYGZURY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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